N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-phenoxyacetamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone linked to a dimethylaminophenyl group and a tetrahydroisoquinoline moiety.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)24-14-12-22(13-15-24)26(30-17-16-21-8-6-7-9-23(21)19-30)18-28-27(31)20-32-25-10-4-3-5-11-25/h3-15,26H,16-20H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGCIOIZISROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C28H33N3O3
- Molecular Weight : 459.59 g/mol
- IUPAC Name : N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : The compound shows potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that similar compounds with tertiary amine side chains exhibit potent AChE inhibitory activity .
- G Protein-Coupled Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), leading to downstream effects such as increased intracellular calcium levels. This mechanism is significant in various physiological processes and therapeutic applications .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.15 | |
| Selectivity for AChE over BChE | 27.4 | |
| GPCR Activation | Not quantified |
Case Studies and Research Findings
- Cholinesterase Inhibitors : Research has shown that compounds with similar structures to N-{...} have been evaluated for their AChE inhibitory effects. For instance, a study reported IC50 values significantly lower than those of established drugs like rivastigmine, indicating a promising therapeutic profile for treating cognitive disorders.
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the phenyl and isoquinoline moieties can enhance or diminish biological activity. For example, para-substituted analogs tend to exhibit superior AChE inhibition compared to ortho-substituted variants .
- Potential Therapeutic Uses : Given its dual action on cholinergic pathways and GPCRs, N-{...} could be explored for conditions beyond Alzheimer's disease, including anxiety disorders and other neuropsychiatric conditions where cholinergic dysregulation is implicated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes compounds with phenoxyacetamide or sulfamoyl backbones but none directly analogous to the target molecule. Below is a structural and functional comparison based on substituent variations:
Structural Comparison Table
Key Findings from Structural Analysis
Backbone Flexibility: The target compound’s phenoxyacetamide core is shared with compounds e and h , but its tetrahydroisoquinoline substituent introduces a rigid, bicyclic system absent in other analogs. This rigidity may limit conformational flexibility compared to the diphenylhexan chain in compound e.
Substituent-Driven Bioactivity: The 4-(dimethylamino)phenyl group in the target compound differs from the sulfamoyl groups in C F2 and C F4 . Dimethylamino groups are often associated with basicity and membrane permeability, whereas sulfamoyl groups are linked to enzyme inhibition (e.g., carbonic anhydrase).
Metabolic Stability: The tetrahydroisoquinoline moiety may improve metabolic stability compared to compound h’s oxazinan ring, which could undergo oxidative degradation. However, the absence of electron-withdrawing groups (e.g., dioxoisoindoline in C F2/C F4) may reduce resistance to hepatic enzymes.
Receptor Binding: Tetrahydroisoquinoline derivatives (e.g., opioid agonists) often exhibit high receptor affinity due to aromatic stacking and hydrogen bonding. In contrast, C F2 and C F4’s isoindoline groups may favor interactions with hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
